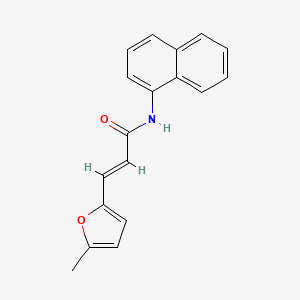
4-(3,4-dimethylphenyl)-N-(4-methoxyphenyl)-5-methyl-1,3-thiazol-2-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(3,4-dimethylphenyl)-N-(4-methoxyphenyl)-5-methyl-1,3-thiazol-2-amine, also known as DMPT, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. DMPT is a thiazole derivative that has been synthesized through different methods and has shown promising results in scientific research.
Mécanisme D'action
The mechanism of action of 4-(3,4-dimethylphenyl)-N-(4-methoxyphenyl)-5-methyl-1,3-thiazol-2-amine is not fully understood, but it has been suggested that 4-(3,4-dimethylphenyl)-N-(4-methoxyphenyl)-5-methyl-1,3-thiazol-2-amine may act on various targets in the body, including the central nervous system, immune system, and endocrine system. 4-(3,4-dimethylphenyl)-N-(4-methoxyphenyl)-5-methyl-1,3-thiazol-2-amine has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. 4-(3,4-dimethylphenyl)-N-(4-methoxyphenyl)-5-methyl-1,3-thiazol-2-amine has also been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines. In livestock, 4-(3,4-dimethylphenyl)-N-(4-methoxyphenyl)-5-methyl-1,3-thiazol-2-amine has been shown to increase feed intake by stimulating the release of ghrelin, a hormone that regulates appetite.
Biochemical and Physiological Effects:
4-(3,4-dimethylphenyl)-N-(4-methoxyphenyl)-5-methyl-1,3-thiazol-2-amine has been shown to have various biochemical and physiological effects in the body. In cancer cells, 4-(3,4-dimethylphenyl)-N-(4-methoxyphenyl)-5-methyl-1,3-thiazol-2-amine has been shown to induce apoptosis by activating the caspase pathway. 4-(3,4-dimethylphenyl)-N-(4-methoxyphenyl)-5-methyl-1,3-thiazol-2-amine has also been shown to inhibit angiogenesis by reducing the expression of vascular endothelial growth factor (VEGF). In livestock, 4-(3,4-dimethylphenyl)-N-(4-methoxyphenyl)-5-methyl-1,3-thiazol-2-amine has been shown to increase feed intake by stimulating the release of ghrelin. 4-(3,4-dimethylphenyl)-N-(4-methoxyphenyl)-5-methyl-1,3-thiazol-2-amine has also been shown to improve growth performance and reduce stress in livestock.
Avantages Et Limitations Des Expériences En Laboratoire
4-(3,4-dimethylphenyl)-N-(4-methoxyphenyl)-5-methyl-1,3-thiazol-2-amine has several advantages for lab experiments, including its high purity and stability. 4-(3,4-dimethylphenyl)-N-(4-methoxyphenyl)-5-methyl-1,3-thiazol-2-amine is also easy to synthesize and can be obtained in large quantities. However, there are also some limitations to using 4-(3,4-dimethylphenyl)-N-(4-methoxyphenyl)-5-methyl-1,3-thiazol-2-amine in lab experiments. 4-(3,4-dimethylphenyl)-N-(4-methoxyphenyl)-5-methyl-1,3-thiazol-2-amine has a low solubility in water, which can make it difficult to administer in certain experiments. 4-(3,4-dimethylphenyl)-N-(4-methoxyphenyl)-5-methyl-1,3-thiazol-2-amine can also be expensive to obtain, which can limit its use in some research studies.
Orientations Futures
There are several future directions for research on 4-(3,4-dimethylphenyl)-N-(4-methoxyphenyl)-5-methyl-1,3-thiazol-2-amine. In medicine, 4-(3,4-dimethylphenyl)-N-(4-methoxyphenyl)-5-methyl-1,3-thiazol-2-amine could be further studied for its potential use as an antitumor agent and diagnostic tool in cancer imaging. 4-(3,4-dimethylphenyl)-N-(4-methoxyphenyl)-5-methyl-1,3-thiazol-2-amine could also be studied for its potential use in treating other inflammatory diseases, such as rheumatoid arthritis. In agriculture, 4-(3,4-dimethylphenyl)-N-(4-methoxyphenyl)-5-methyl-1,3-thiazol-2-amine could be studied for its potential use in aquaculture to improve fish growth and quality. 4-(3,4-dimethylphenyl)-N-(4-methoxyphenyl)-5-methyl-1,3-thiazol-2-amine could also be studied for its potential use in plant growth promotion and as a soil conditioner. In environmental science, 4-(3,4-dimethylphenyl)-N-(4-methoxyphenyl)-5-methyl-1,3-thiazol-2-amine could be studied for its potential use in reducing soil erosion and improving soil fertility. Overall, 4-(3,4-dimethylphenyl)-N-(4-methoxyphenyl)-5-methyl-1,3-thiazol-2-amine has shown promising results in scientific research and has the potential to be used in various fields.
Méthodes De Synthèse
4-(3,4-dimethylphenyl)-N-(4-methoxyphenyl)-5-methyl-1,3-thiazol-2-amine can be synthesized through various methods, including the reaction of 2-amino-4-methyl-5-(4-methoxyphenyl)thiazole with 3,4-dimethylbenzoyl chloride in the presence of a base. Another method involves the reaction of 2-amino-4-methyl-5-(4-methoxyphenyl)thiazole with 3,4-dimethylbenzaldehyde in the presence of a base. The synthesis of 4-(3,4-dimethylphenyl)-N-(4-methoxyphenyl)-5-methyl-1,3-thiazol-2-amine has been optimized to increase the yield and purity of the compound.
Applications De Recherche Scientifique
4-(3,4-dimethylphenyl)-N-(4-methoxyphenyl)-5-methyl-1,3-thiazol-2-amine has been studied for its potential applications in various fields, including medicine, agriculture, and environmental science. In medicine, 4-(3,4-dimethylphenyl)-N-(4-methoxyphenyl)-5-methyl-1,3-thiazol-2-amine has been shown to have antitumor, anti-inflammatory, and analgesic effects. 4-(3,4-dimethylphenyl)-N-(4-methoxyphenyl)-5-methyl-1,3-thiazol-2-amine has also been studied for its potential use as a diagnostic tool in cancer imaging. In agriculture, 4-(3,4-dimethylphenyl)-N-(4-methoxyphenyl)-5-methyl-1,3-thiazol-2-amine has been used as a feed additive for livestock to increase feed intake and improve growth performance. 4-(3,4-dimethylphenyl)-N-(4-methoxyphenyl)-5-methyl-1,3-thiazol-2-amine has also been studied for its potential use in aquaculture to increase fish growth and improve the quality of fish products. In environmental science, 4-(3,4-dimethylphenyl)-N-(4-methoxyphenyl)-5-methyl-1,3-thiazol-2-amine has been studied for its potential use as a soil conditioner to improve soil fertility and reduce soil erosion.
Propriétés
IUPAC Name |
4-(3,4-dimethylphenyl)-N-(4-methoxyphenyl)-5-methyl-1,3-thiazol-2-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N2OS/c1-12-5-6-15(11-13(12)2)18-14(3)23-19(21-18)20-16-7-9-17(22-4)10-8-16/h5-11H,1-4H3,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NQFXTOCPRNPADR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C2=C(SC(=N2)NC3=CC=C(C=C3)OC)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(3,4-dimethylphenyl)-N-(4-methoxyphenyl)-5-methyl-1,3-thiazol-2-amine | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![11-chloro-N-[1-(2-methylbenzyl)-1H-pyrazol-4-yl]-7-(trifluoromethyl)-5,6-dihydrobenzo[h]pyrazolo[5,1-b]quinazoline-10-carboxamide](/img/structure/B5755069.png)


![N'-{[2-(4-methoxyphenoxy)propanoyl]oxy}-3-nitrobenzenecarboximidamide](/img/structure/B5755091.png)
![N-allyl-N-{[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-2-fluorobenzamide](/img/structure/B5755097.png)
![2-chloro-N-[(2-naphthylamino)carbonothioyl]benzamide](/img/structure/B5755106.png)

![4-bromobenzaldehyde [2,3,5,6-tetrafluoro-4-(trifluoromethyl)phenyl]hydrazone](/img/structure/B5755118.png)
![2-[2-methyl-4-(1-piperidinyl)benzylidene]-1H-indene-1,3(2H)-dione](/img/structure/B5755129.png)
![4-{4-[(phenylthio)methyl]benzoyl}morpholine](/img/structure/B5755135.png)
![1-(2-chlorophenyl)-2-[(4-methylphenyl)sulfonyl]ethanone](/img/structure/B5755140.png)

